

# 2-Bromo-4-isopropyl-cyclohexanone: A Versatile Scaffold for Organic Synthesis

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## Compound of Interest

Compound Name: 2-Bromo-4-isopropyl-cyclohexanone

Cat. No.: B8514509

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## FOR IMMEDIATE RELEASE

[City, State] – [Date] – **2-Bromo-4-isopropyl-cyclohexanone** has emerged as a highly versatile building block in organic synthesis, offering a gateway to a diverse range of complex molecules, including novel heterocyclic compounds with potential therapeutic applications. Its unique structural features, combining a reactive  $\alpha$ -bromo ketone with a sterically influential isopropyl group, provide chemists with a powerful tool for constructing intricate molecular architectures with a high degree of stereocontrol.

This  $\alpha$ -haloketone serves as a key starting material in a variety of synthetic transformations, most notably in the construction of fused heterocyclic systems. The electrophilic carbon bearing the bromine atom is susceptible to nucleophilic attack, while the adjacent carbonyl group allows for a wide array of subsequent chemical modifications. The presence of the isopropyl group on the cyclohexane ring can influence the stereochemical outcome of reactions, making it a valuable asset in the stereoselective synthesis of bioactive compounds.

One of the primary applications of **2-Bromo-4-isopropyl-cyclohexanone** lies in the synthesis of thiazole derivatives. The Hantzsch thiazole synthesis, a classic condensation reaction between an  $\alpha$ -haloketone and a thioamide, provides a straightforward route to this important class of heterocycles. Thiazole moieties are found in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.

## Key Applications:

- **Synthesis of Thiazole Derivatives:** Reaction with thiourea or substituted thioamides provides access to a variety of 2-aminothiazoles fused to the cyclohexane ring. These compounds are of significant interest in medicinal chemistry due to their potential as bioactive agents.
- **Favorskii Rearrangement:** Treatment with a base can induce a Favorskii rearrangement, leading to the formation of cyclopentanecarboxylic acid derivatives. This ring contraction reaction offers a pathway to valuable carbocyclic scaffolds.
- **Nucleophilic Substitution Reactions:** The bromine atom can be readily displaced by a variety of nucleophiles, including amines, azides, and alkoxides, allowing for the introduction of diverse functional groups at the  $\alpha$ -position of the cyclohexanone ring. This versatility is crucial for the synthesis of custom-designed molecular probes and potential drug candidates.

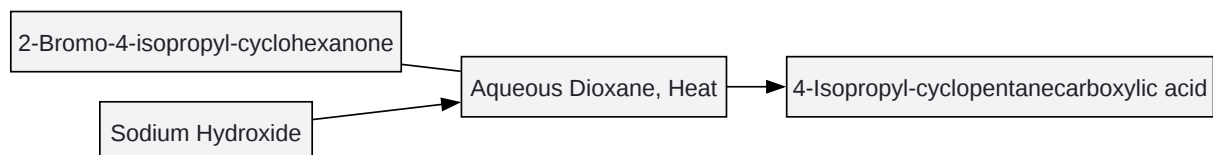
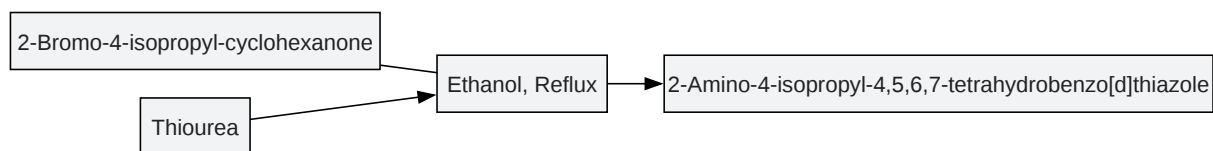
The strategic importance of **2-Bromo-4-isopropyl-cyclohexanone** is underscored by its utility in generating molecular diversity for drug discovery and development programs. The ability to readily construct complex and functionally rich molecules from this accessible starting material makes it an invaluable tool for researchers and scientists in the field of organic and medicinal chemistry.

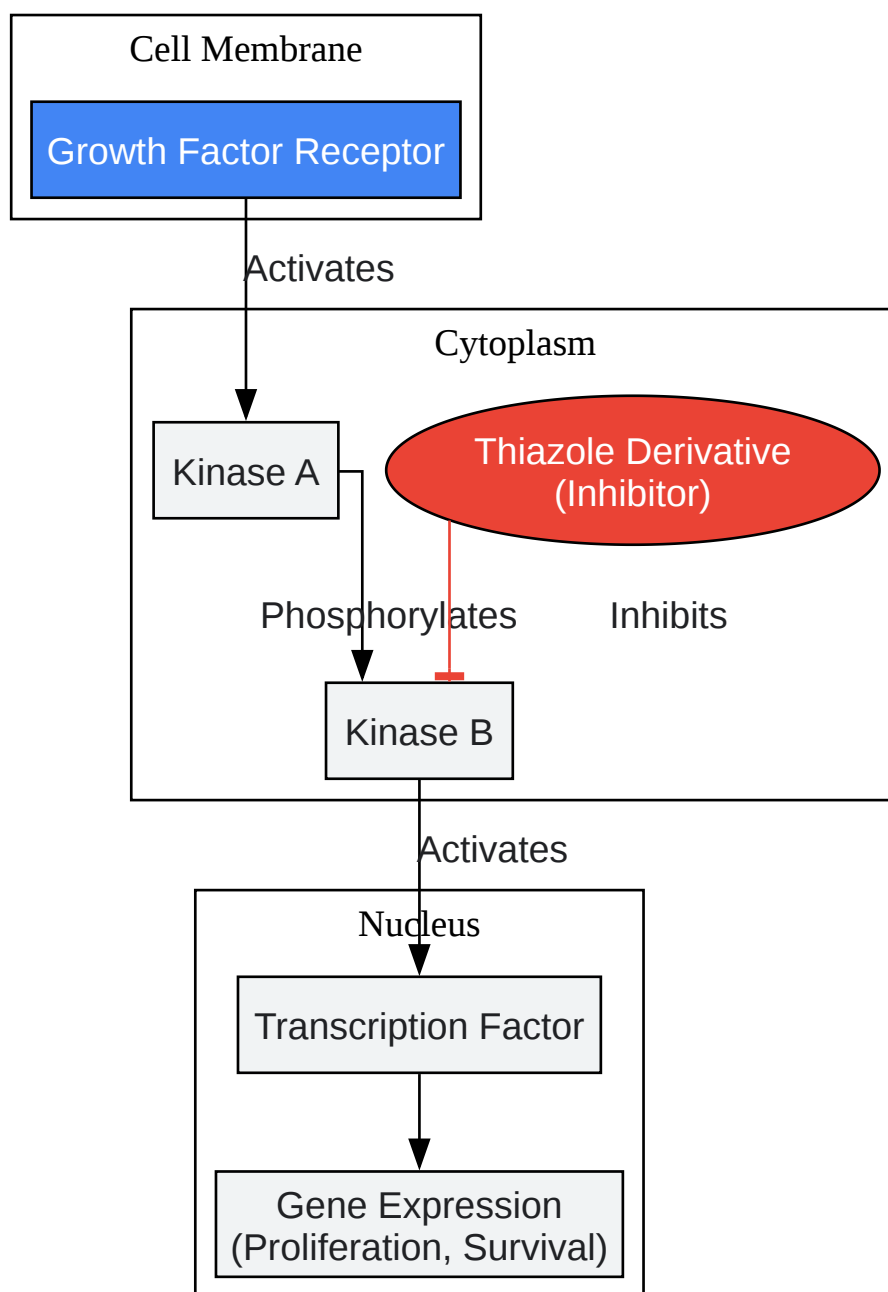
## Experimental Protocols

### Protocol 1: Synthesis of 2-Amino-4-isopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole

This protocol details the synthesis of a fused thiazole derivative from **2-Bromo-4-isopropyl-cyclohexanone** and thiourea, a common and efficient method for constructing the thiazole ring system.

Reaction Scheme:





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